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Compound of Interest

Compound Name: ST-836

Cat. No.: B611022 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with comprehensive guidance on understanding and managing the potential

immunogenicity of ALT-836, a chimeric monoclonal antibody targeting tissue factor (TF).

Frequently Asked Questions (FAQs)
Q1: What is ALT-836 and why is there a potential for immunogenicity?

A1: ALT-836 is a recombinant human-mouse chimeric monoclonal antibody that targets human

tissue factor (TF).[1][2] As a chimeric antibody, ALT-836 contains murine (mouse) variable

regions, which are responsible for binding to TF, and human constant regions. The presence of

these non-human protein sequences can be recognized as foreign by the human immune

system, potentially leading to the development of an immune response, known as

immunogenicity.[3][4][5] This response can lead to the formation of anti-drug antibodies

(ADAs).

Q2: What are the potential consequences of an immune response to ALT-836?

A2: The development of ADAs against ALT-836 can have several potential consequences:

Reduced Efficacy: ADAs can bind to ALT-836 and neutralize its therapeutic effect or

accelerate its clearance from the body, leading to a loss of efficacy.
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Altered Pharmacokinetics: The formation of immune complexes between ALT-836 and ADAs

can alter the drug's distribution, metabolism, and elimination.

Adverse Events: In some cases, the formation of immune complexes can lead to adverse

events, such as infusion reactions or, more rarely, hypersensitivity reactions.

Q3: Has the immunogenicity of ALT-836 been evaluated in clinical trials?

A3: Yes, the immunogenicity of ALT-836 has been assessed in at least one Phase I clinical trial.

In a study involving patients with acute lung injury (ALI) or acute respiratory distress syndrome

(ARDS), no anti-ALT-836 antibody response was observed in the study population.[6] It is

important to note that this was a single-dose study in a specific patient population. ALT-836 has

also been evaluated in a Phase I clinical trial for locally advanced or metastatic solid tumors in

combination with gemcitabine (NCT01325558); however, publicly available results on

immunogenicity from this trial are not readily available.[7][8]

Q4: What methods can be used to assess the immunogenicity of ALT-836 in vitro?

A4: Several in vitro assays can be used to predict and characterize the potential immunogenic

response to ALT-836. These assays typically use human peripheral blood mononuclear cells

(PBMCs) or dendritic cells (DCs) and include:

T-Cell Proliferation Assays: Measure the proliferation of T-cells in response to ALT-836 or its

fragments.

Cytokine Release Assays: Detect the release of pro-inflammatory cytokines (e.g., IL-2, IFN-

γ, TNF-α) from immune cells upon exposure to ALT-836.

Dendritic Cell (DC) Activation Assays: Assess the activation and maturation of DCs, which

are key antigen-presenting cells that initiate T-cell responses.

Troubleshooting Guides
Unexpected Results in In Vitro Immunogenicity Assays

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://pubmed.ncbi.nlm.nih.gov/22340260/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3489969/
https://www.clinicaltrials.gov/study/NCT01325558
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b611022?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Issue Potential Cause Troubleshooting Steps

High background in T-cell

proliferation assay

Contamination of cell culture;

Non-specific activation of T-

cells by assay components;

Mitogenic components in the

ALT-836 formulation.

Use aseptic techniques; Pre-

screen all reagents for

endotoxin levels; Test the ALT-

836 formulation buffer alone as

a negative control.

No response to positive control

in cytokine release assay

Poor cell viability; Inactive

positive control; Incorrect

assay setup.

Check cell viability using

Trypan Blue or a viability stain;

Use a fresh, validated lot of the

positive control (e.g., PHA,

anti-CD3/CD28); Verify all

reagent concentrations and

incubation times.

High donor-to-donor variability

Genetic differences in HLA

types; Pre-existing immunity in

some donors; Differences in

cell handling and processing.

Use a large and diverse donor

cohort to account for HLA

polymorphism; Screen donors

for pre-existing antibodies to

murine proteins; Standardize

PBMC isolation and culture

protocols.

Inconsistent results between

different assay types

Different assays measure

distinct aspects of the immune

response; Assay sensitivity

and specificity may vary.

Analyze the complete dataset

to understand the overall

immunogenicity profile;

Consider the limitations of

each assay when interpreting

the results.

Data Presentation
Summary of Clinical Immunogenicity Data for ALT-836
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Clinical Trial

Identifier
Indication

Number of

Patients

ALT-836

Dosing

Immunogeni

city Finding
Reference

NCT0143885

3

Acute Lung

Injury / Acute

Respiratory

Distress

Syndrome

15 (ALT-836),

3 (placebo)

Single

intravenous

dose (0.06,

0.08, or 0.1

mg/kg)

No anti-ALT-

836 antibody

response was

observed.

[6]

NCT0132555

8

Locally

Advanced or

Metastatic

Solid Tumors

Not specified

in search

results

In

combination

with

gemcitabine

Immunogenic

ity data not

publicly

available in

search

results.

[7][8]

Experimental Protocols
In Vitro T-Cell Proliferation Assay
This protocol provides a general framework for assessing T-cell proliferation in response to

ALT-836 using CFSE (Carboxyfluorescein succinimidyl ester) staining and flow cytometry.

Materials:

Peripheral Blood Mononuclear Cells (PBMCs) from healthy donors

ALT-836

Positive control (e.g., Phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies)

Negative control (vehicle buffer)

CFSE staining solution

Complete RPMI-1640 medium

Fetal Bovine Serum (FBS)
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96-well round-bottom plates

Flow cytometer

Methodology:

PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density

gradient centrifugation.

CFSE Labeling: Resuspend PBMCs in PBS at 1x10^6 cells/mL and add CFSE to a final

concentration of 1-5 µM. Incubate for 10 minutes at 37°C. Quench the staining by adding 5

volumes of ice-cold complete medium. Wash the cells three times.

Cell Plating: Resuspend CFSE-labeled PBMCs in complete medium and plate 2x10^5

cells/well in a 96-well round-bottom plate.

Treatment: Add ALT-836, positive control, or negative control to the respective wells in

triplicate.

Incubation: Incubate the plate for 5-7 days at 37°C in a 5% CO2 incubator.

Staining for Flow Cytometry: Harvest the cells and stain with fluorescently labeled antibodies

against T-cell markers (e.g., CD3, CD4, CD8) and a viability dye.

Flow Cytometry Analysis: Acquire the samples on a flow cytometer. Analyze the data by

gating on the live CD4+ and CD8+ T-cell populations and assessing the dilution of the CFSE

signal, which indicates cell proliferation.

Cytokine Release Assay
This protocol describes a method to measure cytokine release from PBMCs upon stimulation

with ALT-836.

Materials:

PBMCs from healthy donors

ALT-836
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Positive control (e.g., Lipopolysaccharide (LPS) or anti-CD3/CD28 antibodies)

Negative control (vehicle buffer)

Complete RPMI-1640 medium

96-well flat-bottom plates

Multiplex cytokine assay kit (e.g., Luminex-based or ELISA)

Methodology:

PBMC Isolation and Plating: Isolate PBMCs as described above and plate 2x10^5 cells/well

in a 96-well flat-bottom plate.

Treatment: Add ALT-836, positive control, or negative control to the respective wells in

triplicate.

Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.

Supernatant Collection: Centrifuge the plate and carefully collect the supernatant from each

well.

Cytokine Measurement: Analyze the supernatant for the presence of key cytokines (e.g.,

IFN-γ, IL-2, IL-4, IL-6, IL-10, TNF-α) using a multiplex cytokine assay kit according to the

manufacturer's instructions.
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Caption: Mechanism of action of ALT-836 in the extrinsic coagulation pathway.
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Caption: Workflow for assessing the immunogenicity of ALT-836.
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Caption: T-cell activation pathway potentially initiated by ALT-836.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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